2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide
説明
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide, also known as DMF or Tecfidera, is a small molecule drug used for the treatment of multiple sclerosis (MS). It is a prodrug that is converted to its active form, monomethyl fumarate (MMF), in the body. DMF has been shown to have anti-inflammatory and neuroprotective effects, making it a promising therapeutic agent for MS and other neurodegenerative diseases.
作用機序
The exact mechanism of action of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory genes, and activation of this pathway has been shown to have neuroprotective effects in animal models of MS and other neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the activation of the Nrf2 pathway, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. These effects are thought to contribute to the neuroprotective and anti-inflammatory effects of this compound.
実験室実験の利点と制限
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, this compound can also be toxic at high concentrations, and care must be taken to ensure that experimental conditions are appropriate for the intended use.
将来の方向性
There are several potential future directions for research on 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide and its therapeutic potential. These include the development of new formulations and delivery methods to improve its efficacy and reduce side effects, the investigation of its potential use in other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, there is a need for further research into the long-term safety and efficacy of this compound in MS patients.
科学的研究の応用
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been extensively studied for its therapeutic potential in MS. Clinical trials have shown that this compound can reduce the frequency of relapses and slow down the progression of disability in MS patients. In addition, this compound has been shown to have anti-inflammatory effects in animal models of MS and other neurodegenerative diseases, suggesting that it may have broader therapeutic applications.
特性
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-9-12(11(2)18-10)13(16)14-3-4-15-5-7-17-8-6-15/h9H,3-8H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCYOPYGONMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。